![molecular formula C17H16N4O3S2 B2552701 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide CAS No. 2034570-82-4](/img/structure/B2552701.png)

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

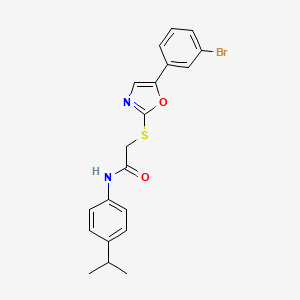

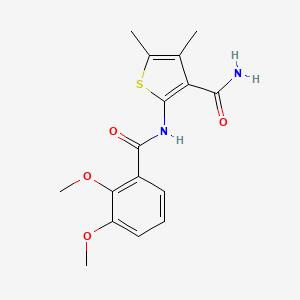

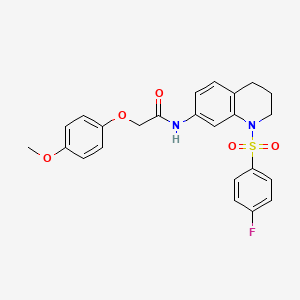

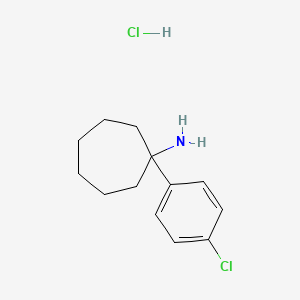

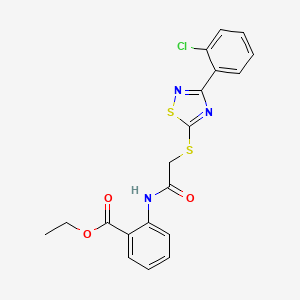

The compound is a complex organic molecule featuring a methanesulfonamide moiety linked to a heterocyclic system that includes a pyrazole and a thiophene ring, as well as a benzoisoxazole group. While the specific compound is not directly studied in the provided papers, the general structure relates to the methanesulfonamide derivatives discussed in the research. These compounds are of interest due to their potential biological activity and their structural characteristics, which allow for a variety of interactions and conformations.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives typically involves the formation of an amide bond between a sulfonamide group and an amine. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized by reacting the appropriate amine with a sulfonyl chloride under basic conditions. The papers do not provide specific case studies on the synthesis of such complex molecules, but the methodologies used for simpler methanesulfonamide derivatives could be adapted for more complex structures .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the presence of an amide bond and the orientation of substituents around this functional group. For instance, in the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, the conformation of the N—H bond is anti to the meta-methyl group, which is a common feature observed in these types of compounds . The molecular and supramolecular structures of related compounds show that the torsion angles and the presence of substituents can significantly affect the overall conformation of the molecule .

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide bond and the presence of aromatic systems that can engage in electrophilic substitution. The papers do not provide specific reactions for the compound , but general reactions for methanesulfonamide derivatives may include acylation, sulfonation, and the formation of coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups and substituents can affect properties such as solubility, melting point, and the ability to form hydrogen bonds. For example, the molecules of N-(3,4-Dimethylphenyl)methanesulfonamide are packed into chains through N—H...O hydrogen bonding, which can affect the compound's solubility and melting point . Similarly, the hydrogen bonding capabilities of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide contribute to their supramolecular assembly, which is crucial for their potential biological activity .

科学的研究の応用

Synthesis and Characterization

A study highlighted the synthesis and characterization of celecoxib derivatives, including compounds structurally related to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide. These compounds were evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The research revealed that one of the compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Molecular and Supramolecular Structures

Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reported their molecular and supramolecular structures. This study is relevant due to the structural similarities and functional relevance to the query compound, offering insights into the conformational preferences and potential interactions (e.g., hydrogen bonding and π-π stacking) of such molecules. These structural insights could be vital for designing compounds with specific interactions and properties (Jacobs et al., 2013).

特性

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c22-26(23,12-15-14-4-1-2-5-17(14)24-20-15)19-10-16(13-6-9-25-11-13)21-8-3-7-18-21/h1-9,11,16,19H,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYPNYQMXGUAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)

![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)

![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)